4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
Overview
Description
4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its two methyl groups at positions 4 and 5, a propyl group attached to a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Introduction of the propyl group: This step can be carried out using Friedel-Crafts alkylation, where propyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the carboxamide group: This involves the reaction of the thiophene derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of organic electronic materials due to its conductive properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, simpler in structure.
2,5-dimethylthiophene: Lacks the carboxamide and propyl groups.
3-thiophenecarboxamide: Lacks the methyl and propyl groups.
Uniqueness
4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or properties not found in simpler thiophene derivatives.
Properties
IUPAC Name |
4,5-dimethyl-2-[(5-propylthiophene-3-carbonyl)amino]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-4-5-11-6-10(7-20-11)14(19)17-15-12(13(16)18)8(2)9(3)21-15/h6-7H,4-5H2,1-3H3,(H2,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFLHOTVNFKHOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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